6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that contains both a pyrimidine ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves the reaction of ethyl cyanoacetate with furfurylamine to form a key intermediate, 2-cyano-N-(furan-2-ylmethyl)acetamide. This intermediate can then undergo cyclocondensation reactions with various reagents such as acetylacetone, benzoylacetone, or ethyl acetoacetate to yield the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of bio-based furanic oxygenates as starting materials and the application of reductive amination or hydrogen-borrowing amination mechanisms can be employed to synthesize valuable amine compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione
- 6-Amino-1-(2-furylmethyl)-1,3-dihydropyrimidine-2,4-dione
Uniqueness
6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a furan ring and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-12-9(14)5-8(11)13(10(12)15)6-7-3-2-4-16-7/h2-5H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPQWWTTLGZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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